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Compound of Interest

Compound Name: GK420

Cat. No.: B15573836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical

development of TT-00420, a novel multi-kinase inhibitor, for the treatment of advanced solid

tumors. The information presented herein is compiled from publicly available data and is

intended to inform researchers, scientists, and drug development professionals on the

mechanism of action, safety, and preliminary efficacy of this compound.

Core Mechanism of Action
TT-00420 is a spectrum-selective multi-kinase inhibitor designed to concurrently target key

pathways involved in cell proliferation, angiogenesis, and immuno-oncology.[1] Its primary

targets include:

Aurora kinases A/B: These are serine/threonine kinases that play a critical role in the

regulation of mitosis and cell division. Their inhibition by TT-00420 disrupts the cell cycle,

leading to apoptosis in rapidly dividing cancer cells.

Janus kinases (JAKs): JAKs are crucial components of the signaling pathways for numerous

cytokines and growth factors. By inhibiting JAKs, TT-00420 can modulate the tumor

microenvironment and interfere with cancer cell survival and proliferation signals.[1]

Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor

Receptors (VEGFRs): These receptor tyrosine kinases are key drivers of angiogenesis, the
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process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Inhibition of FGFRs and VEGFRs by TT-00420 can restrict tumor growth and metastasis.[1]

Preclinical studies have demonstrated the anti-tumor activity of TT-00420 in both in vitro and in

vivo models of various solid tumors, including triple-negative breast cancer (TNBC) and

cholangiocarcinoma (CCA).[1]

Signaling Pathway Inhibition by TT-00420
The following diagram illustrates the signaling pathways targeted by TT-00420.
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Caption: Mechanism of action of TT-00420 targeting key signaling pathways.

Clinical Development: Phase I Study in Advanced
Solid Tumors
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A first-in-human, Phase I dose-escalation and expansion study (NCT03654547) was conducted

to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy of TT-00420 as a single

agent in adult patients with advanced or metastatic solid tumors.[1]

Experimental Protocol: Phase I Trial (NCT03654547)
The following diagram outlines the workflow of the Phase I clinical trial.
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Caption: Workflow of the Phase I clinical trial of TT-00420.

Methodology:

Study Design: This was a Phase I, first-in-human, open-label, dose-escalation and

expansion study.[1]
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Patient Population: Adult patients with advanced or metastatic solid tumors were enrolled.[1]

Treatment: TT-00420 was administered orally once daily (q.d.) in 28-day cycles. The

formulations were 1 mg and 5 mg capsules.[1]

Dose Escalation: A Bayesian modeling approach with overdose control guided the dose

escalation.[1] Seven dose levels were evaluated: 1 mg, 3 mg, 5 mg, 8 mg, 10 mg, 12 mg,

and 15 mg q.d.[1]

Primary Endpoints: The primary safety endpoints were the determination of dose-limiting

toxicities (DLTs) and a recommended dose for expansion (DRDE).[1]

Secondary Endpoints: Secondary endpoints included pharmacokinetics (PK) and preliminary

efficacy, which was evaluated using RECIST v1.1 criteria.[1]

Clinical Data Summary
As of the data cutoff on February 7, 2022, a total of 48 patients with advanced solid tumors had

been enrolled in the study.[1]

Table 1: Dose Escalation and Patient Enrollment[1]
Dose Level (q.d.) Number of Patients (N)

1 mg 1

3 mg 1

5 mg 4

8 mg 10

10 mg 6

12 mg 20

15 mg 6

Total 48

Table 2: Observed Dose-Limiting Toxicities (DLTs)[1]
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Dose Level (q.d.)
Number of DLT-
Evaluable Patients

Number of Patients
with DLTs

DLT Description

8 mg - 1

Grade 3 Palmar-

Plantar

Erythrodysaesthesia

Syndrome

15 mg - 2 Grade 3 Hypertension

Table 3: Common Drug-Related Treatment-Emergent
Adverse Events (TEAEs) at the 12 mg DRDE[1]

Adverse Event Incidence (n)
Percentage
(%)

Grade 3
Incidence (n)

Grade 3
Percentage
(%)

Hypertension 11 55.0% 6 30.0%

Diarrhea 7 35.0% 1 5.0%

Mucosal

Inflammation
7 35.0% 1 5.0%

Palmar-Plantar

Erythrodysaesth

esia Syndrome

6 30.0% 0 0.0%

Vomiting 4 20.0% 0 0.0%

No Grade 4 suspected adverse events were reported.[1]

Preliminary Efficacy and Future Directions
TT-00420 monotherapy was found to be well-tolerated with favorable pharmacokinetic

characteristics. The observed TEAEs were manageable with concomitant treatments or dose

interruptions and were reversible upon discontinuation of the drug.[1]
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Stable disease lasting for six months or longer was observed in patients with colon cancer,

head and neck cancer, and peritoneal mesothelioma.[1] Based on the safety, efficacy, and

clinical PK data, a dose of 10 mg q.d. was recommended for the Phase II study of TT-00420 in

patients with advanced cholangiocarcinoma.[1]

This early-phase data suggests that TT-00420 is a promising multi-targeted agent for the

treatment of advanced solid tumors, warranting further investigation in more advanced clinical

trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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